molecular formula C19H15IN2O5 B5918908 (5E)-1-(3-ethoxyphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

(5E)-1-(3-ethoxyphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Cat. No.: B5918908
M. Wt: 478.2 g/mol
InChI Key: RDIUGOGOMYDSEF-RIYZIHGNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5E)-1-(3-ethoxyphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is a synthetic organic compound characterized by its complex structure, which includes a pyrimidine ring substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-1-(3-ethoxyphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione typically involves multi-step organic reactions. One common method includes the condensation of 3-ethoxybenzaldehyde with 4-hydroxy-3-iodobenzaldehyde in the presence of a base to form the intermediate. This intermediate is then reacted with pyrimidine-2,4,6-trione under controlled conditions to yield the final product. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality.

Chemical Reactions Analysis

Types of Reactions

(5E)-1-(3-ethoxyphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The iodide group can be reduced to a hydrogen atom.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium ethoxide or other strong nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while reduction of the iodide group would yield a hydrogen-substituted product.

Scientific Research Applications

Chemistry

In chemistry, (5E)-1-(3-ethoxyphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its interactions with various biological targets can provide insights into new therapeutic approaches for diseases.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with specific molecular targets makes it a promising lead compound for the development of new medications.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved stability or reactivity.

Mechanism of Action

The mechanism of action of (5E)-1-(3-ethoxyphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • (5E)-1-(3-methoxyphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-ethoxyphenyl)-5-(4-hydroxy-3-bromobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione
  • (5E)-1-(3-ethoxyphenyl)-5-(4-hydroxy-3-chlorobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione

Uniqueness

The uniqueness of (5E)-1-(3-ethoxyphenyl)-5-(4-hydroxy-3-iodobenzylidene)pyrimidine-2,4,6(1H,3H,5H)-trione lies in its specific functional groups, which confer distinct chemical and biological properties. The presence of the ethoxy group, hydroxyl group, and iodide atom allows for unique interactions and reactivity compared to similar compounds with different substituents.

Properties

IUPAC Name

(5E)-1-(3-ethoxyphenyl)-5-[(4-hydroxy-3-iodophenyl)methylidene]-1,3-diazinane-2,4,6-trione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15IN2O5/c1-2-27-13-5-3-4-12(10-13)22-18(25)14(17(24)21-19(22)26)8-11-6-7-16(23)15(20)9-11/h3-10,23H,2H2,1H3,(H,21,24,26)/b14-8+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIUGOGOMYDSEF-RIYZIHGNSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC(=C1)N2C(=O)C(=CC3=CC(=C(C=C3)O)I)C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC(=C1)N2C(=O)/C(=C/C3=CC(=C(C=C3)O)I)/C(=O)NC2=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15IN2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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